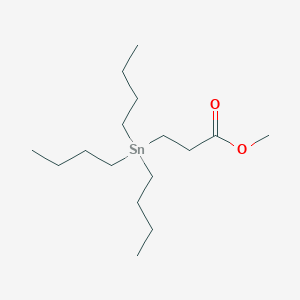

![molecular formula C6H12N2 B170100 2,6-二氮杂螺[3.4]辛烷 CAS No. 136098-13-0](/img/structure/B170100.png)

2,6-二氮杂螺[3.4]辛烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

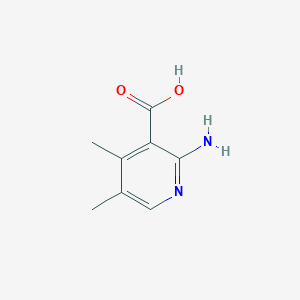

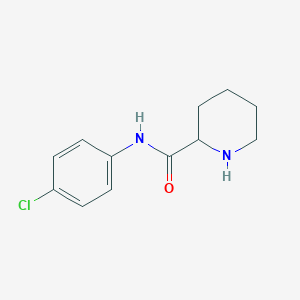

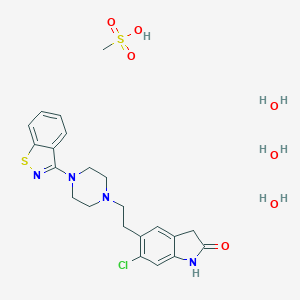

2,6-Diazaspiro[3.4]octane is a heterocyclic compound characterized by a spiro-connected bicyclic structure containing two nitrogen atoms.

科学研究应用

2,6-Diazaspiro[3

作用机制

Target of Action

The primary target of 2,6-Diazaspiro[3.4]octane is Mycobacterium tuberculosis H37Rv . This bacterium is the causative agent of tuberculosis, a serious infectious disease. The compound interacts with the bacterial enzyme machinery, which is crucial for the survival and proliferation of the bacterium .

Mode of Action

2,6-Diazaspiro[3.4]octane is a part of a chemotype of nitrofuran carboxamide . The nitrofuran moiety in the compound undergoes reduction with the bacterial enzyme machinery, generating reactive intermediates that are lethal to the bacterium . This interaction results in the inhibition of the bacterium’s growth and survival .

Biochemical Pathways

The biochemical pathway affected by 2,6-Diazaspiro[3.4]octane involves the reduction of the nitrofuran moiety by the bacterial enzyme machinery . The reactive intermediates generated from this reduction process interfere with essential biochemical processes within the bacterium, leading to its death .

Pharmacokinetics

The pharmacokinetics of 2,6-Diazaspiro[3The compound’s potent antitubercular activity suggests it has sufficient bioavailability to exert its effects .

Result of Action

The result of 2,6-Diazaspiro[3.4]octane’s action is the inhibition of Mycobacterium tuberculosis H37Rv growth. In vitro inhibitory activities of the compound have shown a minimal inhibitory concentration of 0.016 μg/mL, indicating its potent antitubercular activity .

准备方法

Synthetic Routes and Reaction Conditions

Several synthetic routes have been developed for the preparation of 2,6-Diazaspiro[3.4]octane. One approach involves the annulation of the cyclopentane ring, while other methods focus on the annulation of the four-membered ring . These methods typically employ readily available starting materials and conventional chemical transformations, minimizing the need for extensive chromatographic purifications .

Industrial Production Methods

While specific industrial production methods for 2,6-Diazaspiro[3.4]octane are not extensively documented, the compound can be synthesized on a larger scale using the aforementioned synthetic routes. The scalability of these methods makes them suitable for industrial applications, provided that the reaction conditions are optimized for yield and purity.

化学反应分析

Types of Reactions

2,6-Diazaspiro[3.4]octane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be employed to modify the nitrogen atoms within the spiro structure.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various alkyl or acyl groups onto the nitrogen atoms .

相似化合物的比较

Similar Compounds

2-Azaspiro[3.4]octane: Similar in structure but contains only one nitrogen atom.

2,7-Diazaspiro[3.4]octane: Another spiro compound with a different nitrogen atom arrangement.

Uniqueness

2,6-Diazaspiro[3.4]octane is unique due to its specific nitrogen atom arrangement within the spiro structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry .

属性

IUPAC Name |

2,7-diazaspiro[3.4]octane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2/c1-2-7-3-6(1)4-8-5-6/h7-8H,1-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXPIFHNJGOJJQZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC12CNC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80594997 |

Source

|

| Record name | 2,6-Diazaspiro[3.4]octane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80594997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136098-13-0 |

Source

|

| Record name | 2,6-Diazaspiro[3.4]octane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80594997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What makes 2,6-Diazaspiro[3.4]octane a promising scaffold in medicinal chemistry?

A: 2,6-Diazaspiro[3.4]octane and its derivatives have gained attention as valuable building blocks in medicinal chemistry. This is primarily due to their structural resemblance to other common modules found in drugs, such as piperazine and morpholine. Utilizing these spirocyclic amines as surrogates offers a way to explore new chemical spaces and potentially identify novel drug candidates [].

Q2: How readily available is 2,6-Diazaspiro[3.4]octane for research purposes?

A: Efficient synthetic methods have been developed for producing 2,6-Diazaspiro[3.4]octane derivatives in significant quantities. For example, a [3+2] cycloaddition approach has been successfully employed to synthesize multi-gram quantities of 6-benzyl-2,6-diazaspiro(3.4)octane oxalate and 2-oxa-6-azaspiro(3.4)octane in relatively high yields []. This improved accessibility makes it a practical starting point for various research endeavors.

Q3: Has 2,6-Diazaspiro[3.4]octane shown potential in any specific therapeutic areas?

A: Research indicates promise for 2,6-Diazaspiro[3.4]octane derivatives in treating tuberculosis. A study exploring a small set of twelve nitrofuran carboxamide compounds, derived from a 2,6-diazaspiro[3.4]octane building block, revealed a particularly potent antitubercular lead. This lead compound displayed a minimal inhibitory concentration of 0.016 μg/mL against Mycobacterium tuberculosis H37Rv []. These findings highlight the potential of this scaffold for developing new antitubercular agents.

Q4: How does modifying the structure of 2,6-Diazaspiro[3.4]octane derivatives affect their activity?

A: Research indicates that even small changes to the periphery of the 2,6-Diazaspiro[3.4]octane core can significantly impact its biological activity. For instance, introducing various azole substituents to the nitrofuran carboxamide chemotype led to a range of inhibitory activities against Mycobacterium tuberculosis []. This highlights the importance of structure-activity relationship (SAR) studies in optimizing these compounds for desired biological effects.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

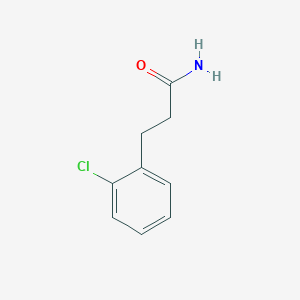

![3,3,5-Tribromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B170030.png)